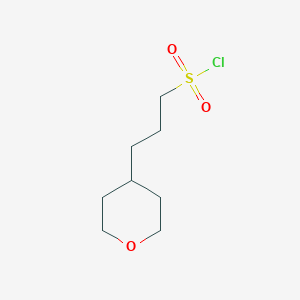
3-(Oxan-4-yl)propane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Oxan-4-yl)propane-1-sulfonyl chloride” is a chemical compound with the molecular formula C8H15ClO3S . It is also known as "2H-Pyran-4-propanesulfonyl chloride, tetrahydro-" . The CAS Number of this compound is 1504599-35-2 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H13ClF2O3S/c9-15(12,13)6-3-8(10,11)7-1-4-14-5-2-7/h7H,1-6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Aplicaciones Científicas De Investigación
Alzheimer Disease Treatment
One significant application of compounds related to 3-(Oxan-4-yl)propane-1-sulfonyl chloride is in the treatment of Alzheimer disease. A Phase II study explored the effects of 3-amino-1-propanesulfonic acid (3APS), which shares a functional group with this compound, on amyloid-β in mild-to-moderate Alzheimer disease. The study found that long-term administration of 3APS is safe, tolerated, and reduces CSF Aβ42 levels in patients, suggesting a potential disease-modifying treatment for Alzheimer's (Aisen et al., 2006).
Carcinogenicity Research
Research into the effects of related sulfonyl compounds, such as 1,3-Propane sultone, has shown significant carcinogenic potential. A cohort study in Germany found that exposure to 1,3-Propane sultone resulted in various types of malignancies among workers, indicating the substance's carcinogenicity in humans (Bolt & Golka, 2012).
Environmental Pollution and Health Effects
Polyfluoroalkyl chemicals (PFCs) studies, relevant due to the structural similarities with fluoroalkyl groups in this compound, have shown widespread exposure and potential health impacts. For example, research has documented the presence of PFCs in the U.S. population and explored associations with cholesterol levels, body weight, and insulin resistance, highlighting the environmental and health concerns related to these compounds (Calafat et al., 2007; Nelson et al., 2009).
Chelation Therapy in Metal Poisoning
Another application area is in chelation therapy for metal poisoning. Sodium 2,3-dimercapto-1-propane sulfonate (DMPS), a related compound, has been used for treating metal intoxication by enhancing the excretion of heavy metals like mercury and arsenic, showcasing its importance in toxicology and emergency medicine (Aposhian, 1998).
Propiedades
IUPAC Name |
3-(oxan-4-yl)propane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3S/c9-13(10,11)7-1-2-8-3-5-12-6-4-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOPEGDOQPYUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
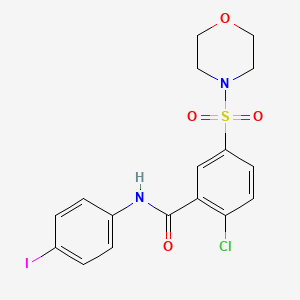
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2850953.png)
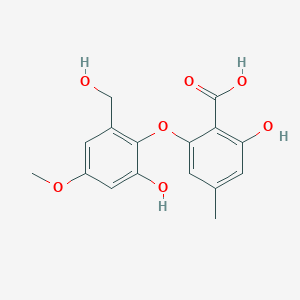
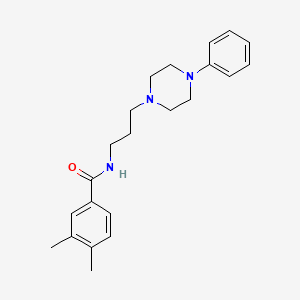
![(2-(Cyclopentyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2850957.png)

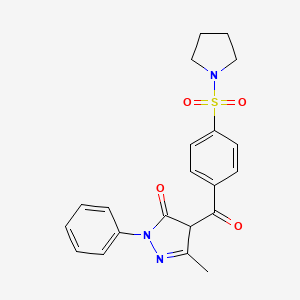
![2-naphthalen-2-yloxy-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B2850962.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2850963.png)
![3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]propanoic acid](/img/structure/B2850964.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2850968.png)
![N-[3-(4-{3-[(2-thienylcarbonyl)amino]propoxy}phenoxy)propyl]-2-thiophenecarboxamide](/img/structure/B2850971.png)
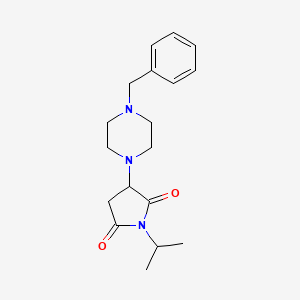
![1-(2,5-dimethoxyphenyl)-4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2850975.png)
